1-(7-Iodobenzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(7-Iodobenzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of an iodine atom in the structure can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone typically involves the iodination of a benzoxazole precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the benzoxazole ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(7-Iodobenzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Deiodinated benzoxazole derivatives.
Substitution: Various substituted benzoxazole compounds depending on the nucleophile used.
Scientific Research Applications
1-(7-Iodobenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Iodobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The iodine atom can enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: A benzoxazole derivative without the iodine atom.
1-(Oxazol-2-yl)ethanone: A related compound with an oxazole ring instead of a benzoxazole ring.
Uniqueness
1-(7-Iodobenzo[d]oxazol-2-yl)ethanone is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C9H6INO2 |
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Molecular Weight |
287.05 g/mol |
IUPAC Name |
1-(7-iodo-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6INO2/c1-5(12)9-11-7-4-2-3-6(10)8(7)13-9/h2-4H,1H3 |
InChI Key |
MGRRJNOPJVQDFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C(=CC=C2)I |
Origin of Product |
United States |
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